molecular formula C21H21FN2O4S2 B15107675 N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B15107675
M. Wt: 448.5 g/mol
InChI Key: NWFKIRPBGAVVHL-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group, a 4-fluorophenethyl substituent at position 3, and a phenoxyacetamide moiety at position 2. The (2E)-configuration of the imine bond likely influences its conformational stability and interaction with biological targets.

Properties

Molecular Formula

C21H21FN2O4S2

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide

InChI

InChI=1S/C21H21FN2O4S2/c22-16-8-6-15(7-9-16)10-11-24-18-13-30(26,27)14-19(18)29-21(24)23-20(25)12-28-17-4-2-1-3-5-17/h1-9,18-19H,10-14H2

InChI Key

NWFKIRPBGAVVHL-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2CCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include thionyl chloride, phenol derivatives, and fluorobenzene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substituent Variations on the Core Heterocycle

  • N-[(2E)-3-(2,4-Difluorophenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-Fluorophenyl)acetamide (CAS 900286-41-1): This analogue replaces the 4-fluorophenethyl group with a 2,4-difluorophenyl substituent and substitutes phenoxyacetamide with 4-fluorophenylacetamide.
  • FOE 5043 (N-(4-Fluorophenyl)-N-(1-Methylethyl)-2-((5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl)Oxy)Acetamide): While lacking the thienothiazole core, FOE 5043 shares fluorophenyl and acetamide motifs. Its thiadiazole ring confers higher electronegativity, which may improve pesticidal activity but limit metabolic stability relative to the target compound .

Core Heterocycle Modifications

  • Quinazolinone-Thioacetamide Derivatives (e.g., Compounds 5–10 in ): These compounds replace the thienothiazole system with a quinazolinone ring linked to a thioacetamide group.
Analytical Comparisons
  • Mass Spectrometry (MS/MS): Molecular networking () would differentiate the target compound from analogues via parent ion fragmentation. For example, the phenoxyacetamide moiety may produce distinct fragments (e.g., m/z 121 for phenoxy) compared to CAS 900286-41-1’s fluorophenylacetamide (m/z 139) .
  • Structural Similarity Algorithms: Graph-based comparisons () would highlight the thienothiazole core’s uniqueness, yielding low Tanimoto scores (<0.3) against quinazolinones or thiadiazoles .

Key Research Findings

  • Agrochemical Potential: Fluorinated acetamides like FOE 5043 and the target compound show pesticidal activity, but the latter’s sulfone group may reduce environmental persistence .
  • Synthetic Challenges: Multi-step synthesis of the thienothiazole core limits scalability compared to quinazolinone derivatives, which achieve >90% yields in single steps .
  • Dereplication: MS/MS-based dereplication () is critical to distinguish the target compound from CAS 900286-41-1, as structural similarities could lead to false annotations in drug discovery pipelines .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves multi-step pathways, including:

  • Stepwise functionalization : Initial formation of the tetrahydrothieno-thiazole core via cyclization reactions under controlled temperatures (60–80°C) and anhydrous conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >75% by enhancing reaction kinetics .
  • Key intermediates : Use of 5-(4-fluorophenyl)ethyl groups and phenoxyacetamide precursors, with stoichiometric monitoring via TLC to minimize by-products .
    Optimization Strategies :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
    • Catalysts : Employ Pd/C or Et₃N for efficient coupling reactions .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) and carbon backbone .
  • FT-IR : Identifies functional groups (e.g., sulfone stretching at ~1300 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated within 1 ppm error) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and confirms the (2E)-configuration .

Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Cross-validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data (e.g., Arrhenius plots) .
  • Isotopic labeling : Track reaction mechanisms (e.g., ¹⁸O labeling for sulfone group stability studies) .
  • In situ spectroscopy : Use Raman or IR to monitor intermediate formation during synthesis .

Advanced: What strategies are employed to analyze pharmacokinetic properties in preclinical models?

Methodological Answer:

  • In vitro assays :
    • Plasma stability : Incubate compound in plasma (37°C, pH 7.4) and quantify degradation via LC-MS .
    • CYP450 inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays .
  • In vivo studies :
    • Bioavailability : Administer via oral/i.v. routes in rodents and measure AUC (area under the curve) .
    • Tissue distribution : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs .

Basic: What purification methods are recommended post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (≥95% purity) .
  • Column chromatography : Optimize with silica gel and gradient elution (e.g., hexane:ethyl acetate from 9:1 to 1:1) .
  • HPLC : Apply reverse-phase C18 columns for final polishing (acetonitrile/water + 0.1% TFA) .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target identification :
    • SPR (Surface Plasmon Resonance) : Screen against kinase or GPCR libraries to identify binding partners .
    • CRISPR-Cas9 knockout : Validate target relevance in cell lines .
  • Pathway analysis :
    • RNA-seq : Profile gene expression changes in treated vs. untreated cells .
    • Western blotting : Quantify phosphorylation levels of signaling proteins (e.g., MAPK, AKT) .

Advanced: How can SAR studies improve bioactivity?

Methodological Answer:

  • Substituent modification :
    • Fluorophenyl group : Replace with chloro or methyl groups to assess impact on target affinity .
    • Sulfone moiety : Test bioisosteres (e.g., sulfonamide) for metabolic stability .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values .

Basic: How to assess the compound’s stability under varying conditions?

Methodological Answer:

  • Thermal stability : Conduct DSC/TGA to determine decomposition temperatures (e.g., Tₐ = 220°C) .
  • Photostability : Expose to UV light (300–400 nm) and monitor degradation via HPLC .
  • Hydrolytic stability : Test in buffers (pH 1–10) at 37°C for 24 hours .

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